Melilotic acid

Catalog No.
S603403
CAS No.
495-78-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melilotic acid

CAS Number

495-78-3

Product Name

Melilotic acid

IUPAC Name

3-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

CJBDUOMQLFKVQC-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(2-hydroxyphenyl)propionic acid, oHPA, ortho-hydroxyphenylpropionic acid

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)O

The exact mass of the compound 3-(2-Hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) is a saturated phenolic carboxylic acid functioning as a critical building block in organic synthesis, flavor and fragrance manufacturing, and microbiome research [1]. Featuring both a carboxylic acid and an ortho-phenolic hydroxyl group, it offers dual reactive sites that differentiate it from simpler phenylpropanoids. With a melting point of 82–83 °C, it remains a stable, free-flowing solid under standard storage conditions[1], unlike its non-hydroxylated analog hydrocinnamic acid (melting point 47–49 °C), which is prone to clumping or melting in warm environments [2]. Commercially, melilotic acid is primarily procured as the exclusive open-chain precursor for the synthesis of dihydrocoumarin via lactonization and as a highly specific analytical standard for tracking the gut microbial metabolism of coumarin-based drugs.

Substituting melilotic acid with closely related analogs like hydrocinnamic acid, p-coumaric acid, or o-coumaric acid results in fundamental process failures [1]. Hydrocinnamic acid completely lacks the ortho-hydroxyl group required for intramolecular cyclization, rendering it useless for dihydrocoumarin synthesis. Meanwhile, o-coumaric acid contains an unsaturated α,β-alkene bond, which introduces unwanted rigidity and susceptibility to UV-induced trans-cis photoisomerization, making it unsuitable for applications requiring a flexible, saturated aliphatic spacer [2]. Furthermore, in microbiome and pharmacokinetic assays, melilotic acid is the exact terminal metabolite of coumarin reduction; substituting it with generic phenolic acids invalidates biomarker quantification and metabolic tracking [3].

Exclusive Lactonization Capability for Dihydrocoumarin Production

Melilotic acid is uniquely capable of undergoing spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form dihydrocoumarin, a high-value flavor and fragrance compound. Under mild acidic conditions (e.g., citric acid catalysis) combined with distillation, melilotic acid yields dihydrocoumarin with conversion rates often exceeding 90% [1]. In contrast, hydrocinnamic acid lacks the essential ortho-hydroxyl group and yields 0% dihydrocoumarin under identical conditions [2].

Evidence DimensionDihydrocoumarin yield via lactonization
Target Compound DataMelilotic acid (>90% yield under acid catalysis)
Comparator Or BaselineHydrocinnamic acid (0% yield, structurally incapable)
Quantified DifferenceAbsolute requirement of the ortho-OH group for 6-membered ring closure
ConditionsAcid-catalyzed dehydration/distillation

Buyers manufacturing dihydrocoumarin must procure melilotic acid, as generic phenylpropanoic acids cannot form the required lactone ring.

Superior Handling Stability via Elevated Melting Point

The presence of the ortho-hydroxyl group in melilotic acid enables intermolecular hydrogen bonding, significantly altering its thermal profile compared to non-hydroxylated analogs. Melilotic acid exhibits a melting point of 82–83 °C, maintaining a stable, free-flowing crystalline state during transport and storage [1]. Conversely, hydrocinnamic acid melts at 47–49 °C, making it highly susceptible to phase transition, clumping, and handling difficulties in warm industrial environments or during exothermic compounding steps [2].

Evidence DimensionMelting point and solid-state phase stability
Target Compound DataMelilotic acid (82–83 °C)
Comparator Or BaselineHydrocinnamic acid (47–49 °C)
Quantified Difference~35 °C higher melting point
ConditionsStandard atmospheric pressure

The higher melting point ensures reliable processability and automated powder dispensing without the temperature-control overhead required for hydrocinnamic acid.

Exact Biomarker Specificity for Coumarin Metabolism

In pharmacological studies evaluating the gut microbial metabolism of 1,2-benzopyrone (coumarin) scaffolds, melilotic acid is the exact downstream product of α,β-unsaturated lactone reduction followed by spontaneous hydrolysis [1]. Analytical quantification requires melilotic acid as the precise standard; using closely related plant metabolites like p-coumaric acid or cinnamic acid results in a 100% target mismatch, as they are processed via entirely different enzymatic pathways [1].

Evidence DimensionBiomarker match for coumarin reduction pathway
Target Compound DataMelilotic acid (Exact terminal metabolite)
Comparator Or Baselinep-Coumaric acid / Cinnamic acid (0% match, different metabolic products)
Quantified DifferenceAbsolute structural specificity for the coumarin degradation pathway
ConditionsLC-MS/MS metabolomics of ex vivo human feces or in vivo pharmacokinetics

Procurement of exact melilotic acid standards is strictly necessary to validate drug-microbiome interactions for coumarin-based therapeutics.

Saturated Aliphatic Spacer for Stable Functionalization

When used as a building block for polymers or functionalized materials, melilotic acid provides a saturated (reduced) aliphatic spacer that ensures high chain flexibility and UV stability [1]. Its closest unsaturated counterpart, o-coumaric acid, contains a rigid C=C double bond that melts at a much higher temperature (217 °C with decomposition) and is prone to trans-cis photoisomerization under UV exposure [2]. Melilotic acid eliminates this photoreactivity while offering the same ortho-phenolic functionalization site.

Evidence DimensionUV-induced photoisomerization and structural rigidity
Target Compound DataMelilotic acid (Saturated, non-photoreactive, highly flexible)
Comparator Or Baselineo-Coumaric acid (Unsaturated, undergoes trans-cis photoisomerization, rigid)
Quantified DifferenceElimination of C=C double bond reactivity and associated UV instability
ConditionsUV light exposure / polymer backbone integration

For materials science buyers, melilotic acid is the preferred precursor when UV stability and molecular flexibility are required over the rigidity of cinnamic acid derivatives.

Commercial Synthesis of Dihydrocoumarin

Where melilotic acid is the right choice as the direct, high-yield open-chain precursor for lactonization in the flavor and fragrance industry, an application structurally impossible to achieve with hydrocinnamic acid [1].

Microbiome-Drug Interaction Assays

Where it serves as the essential analytical standard for quantifying the microbial reduction and hydrolysis of coumarin-based pharmaceuticals in LC-MS/MS metabolomics [2].

Flexible Phenolic Polymer Development

Where its saturated aliphatic chain and dual reactive groups (carboxylic acid and ortho-phenol) are utilized to synthesize UV-stable, flexible polyesters or polyamides, outperforming rigid and photoreactive o-coumaric acid[3].

Precursor for Advanced Pharmaceutical Intermediates

Where its stable, free-flowing solid state (melting point 82–83 °C) allows for reliable scaling and automated handling in the synthesis of ortho-substituted hydrocinnamic derivatives [3].

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

Melting Point

82 - 83 °C

UNII

CN1RK42MAD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

495-78-3

Wikipedia

2-hydroxybenzenepropanoic acid

Dates

Last modified: 08-15-2023

High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate

Susumu Yamato, Kumiko Shinohara, Saori Nakagawa, Ai Kubota, Katsushi Inamura, Gen Watanabe, Satoshi Hirayama, Takashi Miida, Shin Ohta
PMID: 18835235   DOI: 10.1016/j.ab.2008.09.017

Abstract

We developed and validated a sensitive and convenient high-performance liquid chromatography (HPLC) method for the specific determination of ketone bodies (acetoacetate and D-3-hydroxybutyrate) in human plasma. p-Nitrobenzene diazonium fluoroborate (diazo reagent) was used as a precolumn derivatization agent, and 3-(2-hydroxyphenyl) propionic acid was used as an internal standard. After the reaction, excess diazo reagent and plasma proteins were removed by passing through a solid-phase cartridge (C(18)). The derivatives retained on the cartridge were eluted with methanol, introduced into the HPLC system, and then detected with UV at 380 nm. A calibration curve for acetoacetate standard solution with a 20-microl injection volume showed good linearity in the range of 1 to 400 microM with a 0.9997 correlation coefficient. For the determination of D-3-hydroxybutyrate, it was converted to acetoacetate before reaction with the diazo reagent by an enzymatic coupling method using D-3-hydroxybutyrate dehydrogenase and lactate dehydrogenase. A calibration curve for D-3-hydroxybutyrate standard solution also showed good linearity in the range of 1.5 to 2000 microM with a 0.9988 correlation coefficient. Analytical recoveries of acetoacetate and D-3-hydroxybutyrate in human plasma were satisfactory. The method was successfully applied to samples from diabetic patients, and results were consistent with those obtained using the thio-NAD enzymatic cycling method used in clinical laboratories.


Molecular characterisation of a Rhodococcus ohp operon

J A Powell, J A Archer
PMID: 10068799   DOI: 10.1023/a:1001784702230

Abstract

The ohp operon of Rhodococcus strain V49 consists of five genes, ohpR, ohpA, ohpB, ohpC and ohpD which encode putative regulator and transport proteins and confirmed monooxygenase, hydroxymuconic semialdehyde hydrolase and catechol 2,3-dioxygenase enzymes, respectively. These enzymes catalyse the conversion of 3-(2-hydroxyphenyl)propionic acid to the corresponding linear product via a meta-cleavage pathway. Confirmation that the ohp gene cluster formed an operon was provided by gene disruption during which expression of Bacillus levansucrase was confirmed in Rhodococcus. Following biochemical assays of cell-free extracts from recombinant Escherichia coli expressing ohpB (monooxygenase), ohpC (hydroxymuconic-semialdehyde hydrolase) and ohpD (catechol 2,3-dioxygenase), the ortho-hydroxyphenylpropionic acid catabolic pathway in Rhodococcus strain V49 (ATCC 19070) has been predicted.


Explore Compound Types